molecular formula C9H13ClN2O2S B2803517 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006495-77-7

1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2803517
CAS No.: 1006495-77-7
M. Wt: 248.73
InChI Key: OAVGZEJCZUVDQN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{1-Cyclopentyl-3-methyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agents (LiAlH₄), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvent (water, acetic acid), temperature (room temperature).

Major Products Formed

    Substitution: Sulfonamide, sulfonate ester, sulfonate thioester derivatives.

    Reduction: Sulfonyl hydride.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

1-Cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form bioactive sulfonamide derivatives.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties. The presence of the cyclopentyl group enhances its lipophilicity, making it suitable for applications in medicinal chemistry where membrane permeability is crucial .

Properties

IUPAC Name

1-cyclopentyl-3-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2S/c1-7-9(15(10,13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGZEJCZUVDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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